Bipolaroxin

Description

Structure

3D Structure

Properties

IUPAC Name |

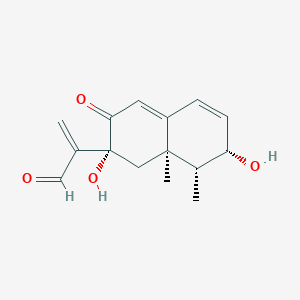

2-[(2R,7S,8R,8aR)-2,7-dihydroxy-8,8a-dimethyl-3-oxo-7,8-dihydro-1H-naphthalen-2-yl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-9(7-16)15(19)8-14(3)10(2)12(17)5-4-11(14)6-13(15)18/h4-7,10,12,17,19H,1,8H2,2-3H3/t10-,12-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFQQYIKTDAADV-OBCWZRDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C=CC2=CC(=O)C(CC12C)(C(=C)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C=CC2=CC(=O)[C@@](C[C@]12C)(C(=C)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60905663 | |

| Record name | 2-(2,7-Dihydroxy-8,8a-dimethyl-3-oxo-1,2,3,7,8,8a-hexahydronaphthalen-2-yl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100665-30-3 | |

| Record name | Bipolaroxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100665303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,7-Dihydroxy-8,8a-dimethyl-3-oxo-1,2,3,7,8,8a-hexahydronaphthalen-2-yl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bipolaroxin: A Technical Guide to its Discovery, Isolation, and Characterization from Bipolaris cynodontis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bipolaroxin, a highly oxygenated eremophilane sesquiterpene, is a phytotoxin produced by the fungus Bipolaris cynodontis, a natural pathogen of Bermuda grass (Cynodon dactylon).[1][2] Its discovery in 1985 highlighted its potential as a selective herbicidal agent, exhibiting significant phytotoxicity to certain weed species while showing less activity against some major crops. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and a proposed mechanism of action based on current scientific understanding.

Discovery and Biological Activity

This compound was first isolated from the culture broth of Bipolaris cynodontis, the causal agent of leaf blight in Bermuda grass.[2] The presence of zonate lesions on infected grass suggested the involvement of a phytotoxic metabolite. Subsequent research led to the isolation and characterization of this compound and its dihydro derivative, dihydrothis compound.[1][2]

Phytotoxic Spectrum

This compound exhibits selective phytotoxicity.[2] At a concentration of 0.38 mM, it produces characteristic necrotic lesions on Bermuda grass and Johnson grass (Sorghum halepense).[2] Notably, some crop species, such as sugarcane, have shown tolerance to higher concentrations of this compound, suggesting a potential for its use as a selective herbicide.[2]

Production and Isolation of this compound

The production of this compound is achieved through the submerged fermentation of Bipolaris cynodontis. The following sections detail the protocols for fungal culture, and the extraction and purification of the toxin.

Fungal Culture

Bipolaris cynodontis is cultured in a liquid medium to promote the production of secondary metabolites, including this compound.

Experimental Protocol:

-

Maintenance of Fungal Strain: Bipolaris cynodontis is maintained on potato dextrose agar (PDA) plates supplemented with 18% (v/v) V-8 juice.

-

Production Medium: For toxin production, the fungus is grown in a modified M-1-D medium. While the exact composition of the "modified" medium was specified in the original discovery, a standard M-1-D medium for fungal growth generally contains a carbon source (e.g., glucose), a nitrogen source (e.g., peptone or yeast extract), and essential mineral salts. The pH of the medium is adjusted to 5.5 with 0.1 M HCl before sterilization.

-

Fermentation Conditions: The culture is incubated in 2-liter Erlenmeyer flasks, each containing 1 liter of the production medium. The flasks are inoculated with mycelia from a culture plate and incubated at 26°C with continuous agitation at 200 rpm.[2]

Extraction and Purification

This compound is extracted from the culture filtrate and purified using a multi-step chromatographic process.

Experimental Protocol:

-

Harvesting: After an appropriate incubation period, the fungal biomass is separated from the culture broth by filtration.

-

Solvent Extraction: The culture filtrate is subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate or chloroform to partition the lipophilic this compound into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is then subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative reverse-phase HPLC.

-

Crystallization: The purified this compound can be crystallized from ethanol.[2]

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Physicochemical and Spectroscopic Data

The purified this compound has been characterized by various physicochemical and spectroscopic methods.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈O₆ | [2] |

| Molecular Weight | 294.30 g/mol | [2] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 163-165°C | [2] |

| Optical Rotation | [α]D²⁵ +310° (c 0.24, CHCl₃) | [2] |

| Yield | 1-2 mg/liter of culture broth | [2] |

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the detection and quantification of this compound.

HPLC Conditions

A reverse-phase HPLC method is suitable for the analysis of this compound.

Experimental Protocol:

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase:

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the chromophores in this compound (e.g., 254 nm).

-

Injection Volume: 20 µL.

-

Retention Time:

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action of this compound in its primary target, Bermuda grass, has not been fully elucidated. However, studies on this compound from the related fungus Bipolaris sorokiniana in wheat provide insights into its potential mode of action.

This compound is known to disrupt cell membrane integrity and generate reactive oxygen species (ROS), leading to rapid cell death.[3] It is proposed to interact with heterotrimeric G-proteins, which are key signaling components in plants. This interaction may disrupt downstream signaling cascades, such as the MAPK (Mitogen-Activated Protein Kinase) pathway, ultimately leading to the observed phytotoxic effects.[3]

Proposed Signaling Pathway of this compound Phytotoxicity

References

- 1. This compound, a selective phytotoxin produced by Bipolaris cynodontis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Novel Insights into Understanding the Molecular Dialogues between this compound and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Bipolaroxin: A Selective Phytotoxin in Wheat - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipolaroxin is a sesquiterpenoid phytotoxin belonging to the eremophilane family, primarily produced by the phytopathogenic fungus Bipolaris sorokiniana (teleomorph: Cochliobolus sativus).[1][2] This fungus is the causal agent of several debilitating diseases in wheat and other cereals, including spot blotch, common root rot, and black point, leading to significant yield losses worldwide.[3][4] this compound plays a crucial role in the pathogenicity of B. sorokiniana, inducing characteristic necrotic and chlorotic lesions on wheat leaves.[3][5] Its selective action and specific molecular targets within the plant make it a subject of intense research for understanding host-pathogen interactions and for potential applications in drug development and herbicide design. This guide provides a comprehensive technical overview of this compound, focusing on its effects on wheat, its mechanism of action, and the experimental protocols used for its study.

Data Presentation: Quantitative Effects of this compound

The phytotoxic effects of this compound have been quantified in various studies, demonstrating its potency and the variability in its production by different fungal isolates.

Table 1: Production of this compound by Different Isolates of Bipolaris sorokiniana

| Fungal Isolate | This compound Production (µg/mL) | Virulence Level | Reference |

| BS-75 | 1.4 | Most Virulent | [1][2] |

| BS-25 | Not specified, but high | Most Virulent | [5] |

| BS-41 | 0.05 | Not specified | [1][2] |

| BS-7 | Not specified, but low | Least Virulent | [5] |

Table 2: Phytotoxic Effects of this compound on Wheat and Other Plants

| Parameter | This compound Concentration | Effect on Wheat | Other Affected Plants | Reference |

| Lesion Formation | >15 ng/mL | Impairs membrane integrity, causes yellow and/or necrotic lesions.[3] | - | [3] |

| 30 ng/mL | Necrotic lesions | Barley, maize, sorghum, Phalaris minor, Avena sativa, Cynodon dactylon[1][2] | [1][2] | |

| Gene Expression (WRKY23 in susceptible wheat line 'Agra Local') | 50 ng/mL | 6.10-fold increase | - | [3] |

| 75 ng/mL | 8.05-fold increase | - | [3] | |

| 100 ng/mL | 10.50-fold increase | - | [3] |

Mechanism of Action and Signaling Pathways

This compound's phytotoxicity stems from its ability to interact with key components of the plant's cellular machinery, leading to a cascade of events culminating in cell death. The primary targets appear to be cell membranes and membrane-bound receptors.[3]

Interaction with Heterotrimeric G-Proteins

Molecular docking and in planta studies have revealed that this compound interacts with the Gα and Gβ subunits of the wheat heterotrimeric G-protein.[3][6] This interaction is a critical early step in the toxin's mechanism of action.

-

Gα Subunit Interaction: this compound binds to a cavity formed by the helical and Ras domains of the Gα subunit. This binding is stabilized by six hydrogen bonds with amino acid residues Glu29, Ser30, Lys32, and Ala177.[3][7] The binding energy for this interaction has been calculated to be -8.19 kcal/mol.[3]

-

Gβ Subunit Interaction: The toxin also interacts with the core beta-strand domain of the Gβ subunit, forming seven hydrogen bonds with residues Lys256, Phe306, and Leu352.[3][7] The binding energy for this interaction is -7.47 kcal/mol.[3]

This binding to G-protein subunits likely disrupts their normal signaling function, triggering downstream defense and stress response pathways.

Induction of Reactive Oxygen Species (ROS) and Downstream Signaling

A key consequence of this compound exposure is the rapid generation of a large amount of reactive oxygen species (ROS) in the cytosol.[3] This oxidative burst leads to cellular damage and programmed cell death. The interaction with G-proteins is thought to be a primary trigger for this ROS production.

The disruption of G-protein signaling and the increase in ROS activate downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and phenylpropanoid pathways.[3]

-

MAPK Pathway: this compound treatment leads to the differential expression of key genes in the MKK/MAPK pathway, such as MKK1, MKK4, MPK3, and MPK4.[3] This pathway is a central signaling module in plant defense responses.

-

Phenylpropanoid Pathway: This pathway is involved in the synthesis of various defense-related compounds. This compound has been shown to influence the expression of genes within this pathway.[3]

Experimental Protocols

Extraction and Purification of this compound

This protocol is based on methodologies described for isolating phytotoxins from fungal cultures.[3]

Workflow Diagram:

Methodology:

-

Fungal Culture: Inoculate a highly virulent strain of Bipolaris sorokiniana (e.g., BS-75) into a liquid medium such as Fries modified medium supplemented with yeast extract, sucrose, and glucose. Incubate at approximately 25°C for three weeks in the dark.[3]

-

Filtration: Separate the fungal mycelium from the culture filtrate by passing it through filter paper (e.g., Whatman No. 1).

-

Liquid-Liquid Extraction: Extract the cell-free culture filtrate multiple times with an equal volume of a non-polar organic solvent like ethyl acetate. Pool the organic phases.

-

Concentration: Concentrate the pooled organic phase under reduced pressure using a rotary evaporator at a temperature around 40°C to obtain the crude toxin extract.

-

Preparative Thin-Layer Chromatography (TLC): Apply the crude extract to preparative TLC plates. Develop the plates using a suitable solvent system (e.g., chloroform:methanol). Scrape the band corresponding to this compound (identified by a standard or by bioassay of different bands) and elute the compound from the silica gel with a polar solvent.

-

High-Performance Liquid Chromatography (HPLC): For final purification and quantification, subject the partially purified toxin to HPLC using a C18 column.[3] A gradient elution with solvents like acetonitrile and water is typically used.[3] Monitor the elution profile with a UV detector.

-

Structural Characterization: Confirm the identity and structure of the purified this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

Phytotoxicity Bioassay (Leaf Infiltration)

This bioassay is used to assess the toxicity of this compound on plant tissues.[1][2]

Methodology:

-

Plant Material: Grow wheat seedlings (and other test plants) under controlled greenhouse conditions (e.g., 22-26°C, 75-78% relative humidity, 14/11 h light/dark photoperiod) for approximately 15 days.[3]

-

Toxin Preparation: Prepare a series of dilutions of purified this compound in a suitable buffer or sterile distilled water (e.g., 25, 50, 75, 100 ng/mL).[3]

-

Infiltration: Using a needleless syringe, gently infiltrate a small volume (e.g., 100 µL) of the toxin solution into the abaxial (lower) side of a fully expanded leaf.[3] Infiltrate a control solution (buffer or water) into a different area of the same leaf or on a separate control plant.

-

Incubation and Observation: Maintain the plants under the same controlled conditions. Observe the infiltrated areas daily for the development of symptoms such as chlorosis, necrosis, or water-soaking. The severity of the symptoms can be scored visually or quantified by measuring the lesion area.

Implications for Drug and Herbicide Development

The high selectivity of this compound and its specific interaction with wheat G-proteins present opportunities for rational drug and herbicide design.

-

Target-Based Fungicide Development: Understanding the binding site of this compound on the wheat G-protein could enable the design of small molecule inhibitors that mimic this interaction, potentially disrupting fungal pathogenesis. A compound that specifically targets the G-protein interaction could be a novel fungicide.

-

Selective Herbicide Design: While this compound is toxic to wheat, its eremophilane scaffold could be chemically modified to alter its host range. Structure-activity relationship (SAR) studies on this compound analogues could lead to the development of novel, selective herbicides that target specific weeds while being safe for crops. The core structure of this compound could serve as a lead compound for the synthesis of new herbicidal molecules.

Conclusion

This compound is a potent and selective phytotoxin that plays a significant role in the virulence of Bipolaris sorokiniana on wheat. Its mechanism of action, involving the disruption of G-protein signaling and the induction of oxidative stress, provides valuable insights into the molecular basis of plant-pathogen interactions. The detailed experimental protocols for its study, as outlined in this guide, are essential for researchers aiming to further elucidate its function and explore its potential in agricultural and pharmaceutical applications. A deeper understanding of this compound's structure-activity relationships will be critical for leveraging its properties in the development of novel fungicides and herbicides.

References

- 1. researchgate.net [researchgate.net]

- 2. Purification and characterization of a novel toxin from Bipolaris sorokiniana, causing spot blotch of wheat and analysis of variability in the pathogen - Repository of the Academy's Library [real.mtak.hu]

- 3. Novel Insights into Understanding the Molecular Dialogues between this compound and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Toxin production by Bipolaris sorokiniana and its role in determining resistance in wheat genotypes | Indian Phytopathology [epubs.icar.org.in]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

Chemical structure and properties of Bipolaroxin

An In-Depth Technical Guide to the Chemical Structure and Properties of Bipolaroxin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the phytotoxin this compound, detailing its chemical structure, physicochemical and biological properties, and mechanism of action. It includes detailed experimental protocols and summarizes key quantitative data to support research and development efforts.

Chemical Structure and Identity

This compound is a highly oxygenated sesquiterpenoid belonging to the eremophilane family.[1] It is a secondary metabolite primarily produced by the fungal plant pathogens Bipolaris cynodontis and Bipolaris sorokiniana.[1][2] The structure of this compound has been elucidated through a combination of chemical, spectral (NMR, MS), and X-ray diffraction studies.[1]

Chemical Formula: C₁₉H₂₄O₅ Molecular Weight: 332.39 g/mol IUPAC Name: (1aR,4S,6aS,7S,7aR,7bS)-1a,2,4,5,6,6a,7,7a-octahydro-1,1,4,7-tetramethyl-1H-7,5-(epoxymethano)cyclopropa[a]naphthalene-3,8,9-trione

Physicochemical and Spectroscopic Data

Physicochemical Properties

A collection of calculated physicochemical properties for this compound is presented in Table 1.

| Property | Value | Source |

| Boiling Point | 498.1 ± 45.0 °C (at 760 mmHg) | [3] |

| Flash Point | 269.1 ± 25.2 °C | [3] |

| LogP | -0.26 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Complexity | 569 | [3] |

Table 1: Calculated Physicochemical Properties of this compound.

Spectroscopic Data

The initial structural elucidation of this compound relied on Magnetic Resonance Spectroscopy and Mass Spectrometry.[1] UPLC-Q-TOF-MS/MS analysis has been effectively used to study related seco-sativene sesquiterpenoids from Bipolaris sorokiniana, indicating this is a powerful method for analyzing this class of compounds.[4] The primary fragmentation patterns observed for similar molecules include Retro Diels-Alder reactions, neutral loss, and McLafferty rearrangements.[4][5]

(Note: Specific ¹H-NMR, ¹³C-NMR, and detailed mass fragmentation data for this compound from the original 1985 study are not available in the accessed literature. Researchers should refer to the original publication, Sugawara et al., 1985, for these details.)

Biological Properties and Activity

This compound is a selective phytotoxin, causing damage to some plant species but not all.[1] In susceptible plants like wheat, it induces yellow and/or necrotic lesions on the leaves.[2]

Mechanism of Action

This compound's primary mode of action involves the disruption of cellular integrity and signaling pathways in host plants.

-

Membrane Damage: At concentrations greater than 15 ng/mL, this compound impairs cell membrane integrity.[2]

-

Oxidative Stress: It is known to generate a large amount of reactive oxygen species (ROS) within the cytosol, which contributes to rapid cell death.[2]

-

G-Protein Interaction: Molecular docking and in-planta studies have shown that this compound interacts with the Gα and Gβ subunits of the wheat heterotrimeric G-protein.[2] This interaction is a key step in its toxic mechanism.

-

Signaling Pathway Modulation: The binding of this compound to G-proteins subsequently impacts downstream signaling cascades, including the phenylpropanoid and Mitogen-Activated Protein Kinase (MAPK) pathways.[6]

Quantitative Biological Data

The following table summarizes the available quantitative data on this compound's biological activity.

| Parameter | Value | Target/System | Source |

| Effective Concentration | >15 ng/mL | Impairment of membrane integrity in wheat cells | [2] |

| Binding Energy (Calculated) | -8.19 kcal/mol | Gα subunit of wheat G-protein | [2] |

| Binding Energy (Calculated) | -7.47 kcal/mol | Gβ subunit of wheat G-protein | [2] |

| In-planta Assay Concentration | 25 - 100 ng/mL | Induction of leaf blightening in wheat seedlings | [1] |

Table 2: Quantitative Biological Activity of this compound.

Experimental Protocols

This section provides detailed methodologies for the production, purification, and bio-assessment of this compound.

Fungal Culture and Toxin Production

This protocol is adapted from methods used for toxin extraction from Bipolaris sorokiniana.[1]

-

Inoculum Preparation: Raise a monoconidial culture of the fungus on a suitable solid medium (e.g., Potato Dextrose Agar) for 7 days. Prepare an inoculum from these plates using sterile distilled water.

-

Liquid Culture: Inoculate each fungal strain into a 500 mL Erlenmeyer flask containing 340 mL of Fries modified liquid medium. The medium should be supplemented with 0.1% yeast extract, sucrose, and glucose.

-

Incubation: Incubate the liquid cultures at 25 ± 1 °C for three weeks in stationary, dark conditions.

-

Harvesting: After incubation, separate the mycelia from the culture filtrate by passing it through cheesecloth or a similar filter. The filtrate contains the secreted toxins, including this compound.

Purification of this compound

The original purification protocol involved chromatographic separation.[1] While specific modern HPLC protocols are not detailed in the literature, a general workflow based on standard natural product isolation can be proposed.

-

Filtrate Extraction: Extract the culture filtrate multiple times with an organic solvent such as ethyl acetate. Pool the organic layers and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Column Chromatography: Subject the crude extract to column chromatography. A silica gel column is typically used for initial fractionation.

-

Solvent Gradient: Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by a methanol gradient.

-

Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or UPLC-MS to identify those containing this compound.[4][5]

-

Further Purification: Pool the this compound-rich fractions and perform further purification using preparative HPLC, typically on a C18 reversed-phase column with a methanol-water or acetonitrile-water gradient, to achieve high purity.

Phytotoxicity Bioassay (Leaf Infiltration)

This method assesses the toxic effects of purified this compound on wheat leaves.[1]

-

Plant Material: Use 15-day-old seedlings of a susceptible wheat genotype.

-

Toxin Preparation: Prepare solutions of purified this compound in a suitable solvent (e.g., water with a small percentage of DMSO) at various concentrations (e.g., 25, 50, 75, 100 ng/mL).

-

Infiltration: Using a needleless syringe, gently infiltrate 100 µL of the this compound solution into the lamina of a primary leaf. Use a solvent-only solution as a negative control.

-

Observation: Maintain the plants under controlled glasshouse conditions (e.g., 22–26 °C, 14/11 h light/dark cycle).[1]

-

Data Collection: Observe the inoculated plants regularly for up to 30 days. Record the development and length of any necrotic lesions that appear at the site of infiltration.[1]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for this compound studies and its proposed signaling pathway in wheat.

References

- 1. This compound, a selective phytotoxin produced by Bipolaris cynodontis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activities and mass fragmentation pathways of meroterpenoid cochlioquinones from plant pathogenic fungus Bipolaris sorokiniana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a selective phytotoxin produced by Bipolaris cynodontis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Synthesis of a Fungal Toxin: A Technical Guide to the Bipolaroxin Biosynthesis Pathway in Bipolaris sorokiniana

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bipolaroxin, a sesquiterpenoid phytotoxin produced by the fungus Bipolaris sorokiniana, is a key player in the pathogenesis of spot blotch disease in wheat and other cereals. Understanding its biosynthesis is critical for developing novel disease management strategies and for the potential discovery of new bioactive compounds. This technical guide provides a comprehensive overview of the current, albeit incomplete, understanding of the this compound biosynthesis pathway. Due to the limited direct research on this specific pathway, this guide presents a hypothetical pathway based on the known biosynthesis of structurally similar eremophilane sesquiterpenoids in other fungi, combined with genomic and transcriptomic data from B. sorokiniana. This guide also furnishes detailed experimental protocols that can be employed to elucidate and confirm the proposed biosynthetic steps, offering a roadmap for future research in this area.

Introduction: Bipolaris sorokiniana and the Significance of this compound

Bipolaris sorokiniana is a pathogenic fungus with a global distribution, responsible for significant yield losses in cereal crops through diseases such as spot blotch, common root rot, and black point. The fungus produces a variety of secondary metabolites, including the phytotoxin this compound, which contributes to its virulence. This compound is a member of the eremophilane class of sesquiterpenoids and is known to induce necrotic lesions on host plant leaves, a characteristic symptom of spot blotch disease. The study of its biosynthesis is not only crucial for understanding the molecular basis of the plant-pathogen interaction but also holds potential for the development of targeted fungicides that could inhibit toxin production. Furthermore, the enzymatic machinery involved in its synthesis could be a source of novel biocatalysts for applications in synthetic biology and drug development.

A Proposed this compound Biosynthesis Pathway

While the complete this compound biosynthetic gene cluster and the specific enzymes involved have not yet been experimentally elucidated, a hypothetical pathway can be proposed based on the biosynthesis of other fungal eremophilane sesquiterpenoids, such as eremofortin C and sporogen-AO1.[1] The genome of B. sorokiniana is known to contain putative sesquiterpene synthase genes, which are likely candidates for the initial steps of this compound synthesis.[2] Transcriptome analyses have shown that genes involved in secondary metabolism, including terpene cyclases, are upregulated during the interaction of B. sorokiniana with its host plants, further suggesting their role in the production of virulence factors like this compound.[3][4]

The proposed pathway begins with the universal precursor for sesquiterpenoids, Farnesyl pyrophosphate (FPP), and proceeds through a series of enzymatic reactions catalyzed by a terpene synthase and cytochrome P450 monooxygenases.

Step 1: Cyclization of Farnesyl Pyrophosphate (FPP)

The initial and committing step in the biosynthesis of the eremophilane scaffold is the cyclization of the linear precursor, FPP. This reaction is catalyzed by a specialized sesquiterpene synthase , likely an aristolochene synthase, which is known to be involved in the formation of the characteristic bicyclic core of eremophilanes.[1] The genome of B. sorokiniana contains at least four putative sesquiterpene synthase genes that could potentially catalyze this reaction.[2]

Step 2: Oxidative Modifications by Cytochrome P450 Monooxygenases

Following the formation of the initial bicyclic intermediate, a series of oxidative modifications are required to produce the final this compound structure. These reactions, which may include hydroxylations and other functional group introductions, are typically catalyzed by cytochrome P450 monooxygenases (CYPs) . Fungal genomes, including that of B. sorokiniana, are rich in CYP-encoding genes, many of which are known to be involved in the diversification of secondary metabolites. The specific CYPs responsible for the tailoring of the this compound scaffold are yet to be identified.

Below is a DOT language script for a diagram illustrating this proposed pathway.

Caption: Proposed this compound biosynthesis pathway in Bipolaris sorokiniana.

Quantitative Data on this compound Production

While quantitative data on the kinetics of the biosynthetic enzymes is not available, some studies have quantified the production of this compound by different strains of B. sorokiniana under various culture conditions. This information is valuable for optimizing toxin production for research purposes and for understanding the regulation of its biosynthesis.

| Strain of B. sorokiniana | Culture Medium | This compound Yield (µg/mL) | Reference |

| Strain A | Minimal Medium + Sucrose | 15.2 ± 1.3 | [5] |

| Strain A | Minimal Medium + Yeast Extract | 22.5 ± 2.1 | [5] |

| Strain A | Minimal Medium + Glucose | 18.7 ± 1.9 | [5] |

| Strain B | Minimal Medium + Sucrose | 12.8 ± 1.1 | [5] |

| Strain B | Minimal Medium + Yeast Extract | 19.4 ± 1.7 | [5] |

| Strain B | Minimal Medium + Glucose | 16.3 ± 1.5 | [5] |

Note: The strain names "A" and "B" are used here for illustrative purposes and do not correspond to specific strains in the cited literature. Please refer to the original publication for precise strain designations.

Experimental Protocols for Pathway Elucidation

To move from a hypothetical to a confirmed biosynthetic pathway for this compound, a series of experimental approaches are necessary. The following protocols provide a framework for the key experiments required.

Identification of the this compound Biosynthetic Gene Cluster

Objective: To identify the cluster of genes responsible for this compound biosynthesis in the B. sorokiniana genome.

Methodology: Bioinformatic Prediction and Comparative Genomics

-

Genome Sequencing: If not already available, sequence the genome of a this compound-producing strain of B. sorokiniana using a combination of long-read and short-read sequencing technologies to obtain a high-quality genome assembly.

-

Gene Cluster Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict secondary metabolite biosynthetic gene clusters within the genome. Focus on clusters predicted to produce terpenes.

-

Homology-based Search: Perform BLASTp searches against the predicted proteome of B. sorokiniana using known and characterized sesquiterpene synthases (especially aristolochene synthases) and fungal cytochrome P450s from other eremophilane-producing fungi as queries.

-

Comparative Genomics: Compare the genomes of this compound-producing and non-producing strains of B. sorokiniana or closely related species. The this compound gene cluster should be present in the former and absent or significantly divergent in the latter.

Functional Characterization of Candidate Genes via Gene Knockout

Objective: To confirm the involvement of candidate genes (e.g., putative sesquiterpene synthase and cytochrome P450s) in this compound biosynthesis.

Methodology: CRISPR/Cas9-Mediated Gene Knockout

-

gRNA Design: Design single guide RNAs (sgRNAs) targeting the coding sequences of the candidate genes.

-

Protoplast Preparation: Prepare protoplasts from a this compound-producing strain of B. sorokiniana.

-

Transformation: Co-transform the protoplasts with a Cas9 expression vector and the in vitro synthesized sgRNAs. Include a selectable marker (e.g., hygromycin resistance) for selection of transformants.

-

Mutant Screening: Screen the resulting transformants by PCR and sequencing to confirm the targeted gene knockout.

-

Metabolite Analysis: Cultivate the wild-type and knockout mutant strains under this compound-producing conditions. Extract the secondary metabolites and analyze by HPLC-MS. A knockout of a gene involved in the pathway will result in the loss of this compound production and potentially the accumulation of an intermediate.

Heterologous Expression and in Vitro Characterization of Enzymes

Objective: To confirm the specific function of the enzymes in the this compound pathway.

Methodology: Heterologous Expression in a Host Organism

-

Gene Cloning: Clone the full-length cDNA of the candidate sesquiterpene synthase and cytochrome P450 genes into an appropriate expression vector for a heterologous host, such as Saccharomyces cerevisiae or Aspergillus oryzae.

-

Host Transformation: Transform the expression constructs into the chosen host organism.

-

Enzyme Expression and Purification: Induce the expression of the recombinant proteins and purify them using affinity chromatography.

-

In Vitro Enzyme Assays:

-

Sesquiterpene Synthase: Incubate the purified enzyme with FPP and analyze the reaction products by GC-MS to identify the cyclic intermediate.

-

Cytochrome P450s: Incubate the purified CYPs with the intermediate produced by the sesquiterpene synthase in the presence of a suitable redox partner (e.g., cytochrome P450 reductase) and NADPH. Analyze the products by LC-MS to identify the modified intermediates and the final this compound product.

-

Elucidation of the Biosynthetic Pathway using Stable Isotope Labeling

Objective: To trace the incorporation of precursors into the this compound molecule and identify intermediates.

Methodology: Feeding Studies with Labeled Precursors

-

Culture Conditions: Grow a this compound-producing strain of B. sorokiniana in a defined medium.

-

Precursor Feeding: Supplement the culture with a stable isotope-labeled precursor, such as [1-¹³C]-acetate or [U-¹³C₆]-glucose.

-

Metabolite Extraction and Analysis: After a suitable incubation period, extract the secondary metabolites and analyze them by high-resolution LC-MS and NMR spectroscopy.

-

Data Analysis: Analyze the mass spectra and NMR data to determine the pattern of isotope incorporation into this compound and any potential intermediates. This will provide insights into the carbon backbone assembly and the sequence of enzymatic reactions.

Below is a DOT language script for a diagram illustrating the experimental workflow for pathway elucidation.

Caption: Experimental workflow for the elucidation of the this compound biosynthesis pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in Bipolaris sorokiniana represents a significant area of research with implications for agriculture and biotechnology. While the complete pathway remains to be definitively elucidated, the combination of genomic data, comparative analysis with known pathways, and the availability of powerful molecular biology tools provides a clear path forward. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically unravel the genetic and enzymatic basis of this compound production. Successful elucidation of this pathway will not only provide a deeper understanding of the virulence mechanisms of B. sorokiniana but may also pave the way for the development of novel, targeted antifungal agents and the discovery of new biocatalysts for synthetic applications. The future of this research lies in the meticulous application of these techniques to transform the proposed pathway into a well-characterized and experimentally validated biological process.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Bipolenins K–N: New sesquiterpenoids from the fungal plant pathogen Bipolaris sorokiniana [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptome analysis of Bipolaris sorokiniana - Hordeum vulgare provides insights into mechanisms of host-pathogen interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Mechanism of Action of Bipolaroxin on Plant Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bipolaroxin, a host-selective phytotoxin produced by the fungus Bipolaris sorokiniana, poses a significant threat to wheat and other cereal crops. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's toxicity to plant cells. The toxin primarily targets the cell membrane and membrane-bound receptors, initiating a cascade of events that culminate in programmed cell death. A key interaction involves the binding of this compound to the Gα and Gβ subunits of the plant's heterotrimeric G-protein. This interaction disrupts normal cellular signaling, activating downstream pathways including the Mitogen-Activated Protein Kinase (MAPK) and phenylpropanoid pathways. A significant consequence of this disruption is the massive generation of Reactive Oxygen Species (ROS), leading to oxidative stress, loss of membrane integrity, and ultimately, cell death. This guide summarizes the current understanding of these processes, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction

This compound is a sesquiterpenoid mycotoxin that acts as a virulence factor for the pathogenic fungus Bipolaris sorokiniana, the causal agent of spot blotch disease in wheat and other cereals.[1][2] Its host-selective nature makes it a subject of significant interest for understanding plant-pathogen interactions and for the development of resistant crop varieties. The primary mode of action of this compound involves the disruption of fundamental cellular processes, leading to rapid tissue necrosis. This guide will dissect the intricate molecular dialogues between this compound and the plant cell.

Core Mechanism of Action

The phytotoxic effects of this compound are initiated at the cell surface and propagate through a complex signaling network, leading to systemic cellular collapse.

Initial Target: Cell Membrane and G-Proteins

The initial point of contact for this compound is the plant cell membrane and its associated receptors.[3] A critical interaction has been identified between this compound and the Gα and Gβ subunits of the heterotrimeric G-protein complex.[2][3] This interaction is a pivotal event that triggers the downstream signaling cascades responsible for the toxin's effects. Molecular docking studies have revealed specific binding sites for this compound on these G-protein subunits, suggesting a direct modulation of their activity.[3]

Induction of Oxidative Stress

A hallmark of this compound toxicity is the rapid and substantial generation of Reactive Oxygen Species (ROS) within the plant cell.[3] This oxidative burst is a direct consequence of the disruption of cellular signaling pathways. The accumulation of ROS, such as superoxide radicals and hydrogen peroxide, overwhelms the plant's antioxidant defense mechanisms, leading to widespread oxidative damage to lipids, proteins, and nucleic acids.

Activation of Downstream Signaling Pathways

The interaction of this compound with G-proteins leads to the modulation of at least two major downstream signaling pathways:

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is a crucial signaling pathway involved in plant defense responses. Evidence suggests that this compound manipulates this pathway, although the precise mechanisms of activation and the specific MAPK components involved are still under investigation.[3] This aberrant signaling contributes to the overall stress response and progression towards cell death.

-

Phenylpropanoid Pathway: This pathway is responsible for the synthesis of a wide range of secondary metabolites, including lignin and phytoalexins, which are important for plant defense. This compound has been shown to alter the expression of key genes within the phenylpropanoid pathway, likely as part of the plant's defense response, but this response is ultimately insufficient to overcome the toxin's effects.[3]

Programmed Cell Death (PCD)

The culmination of this compound-induced cellular dysfunction is the initiation of Programmed Cell Death (PCD).[3] This is a genetically controlled process of cellular suicide that is a common feature of plant defense responses to pathogens. In the case of this compound, the massive ROS production and disruption of essential signaling pathways trigger the PCD cascade, leading to the characteristic necrotic lesions observed on infected plant tissues.

Quantitative Data

While detailed quantitative data on the effects of this compound is still emerging, some key findings have been reported.

Table 1: Concentration-Dependent Effects of this compound on Wheat Cells

| Concentration | Effect | Reference |

| >15 ng/mL | Impairs membrane integrity, induces ROS generation, and leads to rapid cell death. | [3] |

Table 2: Effect of this compound on Gene Expression in Wheat (Susceptible vs. Resistant Lines)

| Gene Category | This compound Concentration | Effect on Susceptible Line (Agra Local) | Effect on Resistant Lines (Chinese Spring, Chirya3) | Reference |

| Phenylpropanoid Pathway Genes | 50 ng, 75 ng, 100 ng | Significantly lower expression | Higher expression compared to susceptible line | [3] |

| MAPK Pathway Genes | 50 ng, 75 ng, 100 ng | Significantly lower expression | Higher expression compared to susceptible line | [3] |

| Gα and Gβ Subunit Genes | 50 ng, 75 ng, 100 ng | Significantly lower expression | Higher expression compared to susceptible line | [3] |

Signaling Pathways and Experimental Workflows

This compound-Induced Signaling Pathway

Caption: this compound-induced signaling cascade in plant cells.

Experimental Workflow for Investigating this compound's Effects

Caption: Workflow for studying this compound's mechanism.

Detailed Experimental Protocols

Protocol for Measuring ROS Production (DAB Staining)

-

Plant Material and Treatment: Grow wheat seedlings under controlled conditions. Treat leaves with varying concentrations of this compound (e.g., 0, 50, 75, 100 ng/mL) for different time points (e.g., 0, 6, 12, 24 hours).

-

DAB Staining Solution: Prepare a 1 mg/mL solution of 3,3'-Diaminobenzidine (DAB) in water, pH 3.8.

-

Infiltration: Excise treated leaves and infiltrate them with the DAB solution under vacuum for 10 minutes.

-

Incubation: Incubate the infiltrated leaves in the dark at room temperature for 8-12 hours.

-

Destaining: Destain the leaves by boiling in ethanol (95%) for 10-15 minutes to remove chlorophyll.

-

Visualization: Observe the brown precipitate, indicating H₂O₂ accumulation, under a light microscope.

-

Quantification: Quantify the stained area using image analysis software (e.g., ImageJ).

Protocol for Membrane Integrity Assay (Electrolyte Leakage)

-

Sample Preparation: Collect leaf discs of a uniform size from control and this compound-treated plants.

-

Washing: Rinse the leaf discs with deionized water to remove surface electrolytes.

-

Incubation: Place the leaf discs in tubes containing a known volume of deionized water and incubate at room temperature with gentle shaking.

-

Conductivity Measurement (C1): After a specific time interval (e.g., 3 hours), measure the electrical conductivity of the solution using a conductivity meter.

-

Total Ion Leakage (C2): Autoclave the samples to induce complete cell lysis and release all electrolytes. After cooling to room temperature, measure the final conductivity.

-

Calculation: Calculate the percentage of electrolyte leakage as (C1/C2) x 100.

Protocol for Gene Expression Analysis (qPCR)

-

RNA Extraction: Isolate total RNA from control and this compound-treated plant tissues using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

-

Primer Design: Design specific primers for the target genes in the MAPK and phenylpropanoid pathways, as well as for a reference gene (e.g., actin).

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and the designed primers.

-

Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

Protocol for In Vitro G-Protein Binding Assay

-

Protein Expression and Purification: Express and purify recombinant Gα and Gβγ subunits from E. coli or another suitable expression system.

-

This compound Labeling (Optional): If a labeled version of this compound is available (e.g., fluorescently tagged), it can be used for direct binding studies.

-

Binding Reaction: Incubate the purified G-protein subunits with varying concentrations of this compound in a suitable binding buffer.

-

Detection Method: Use a suitable method to detect binding, such as:

-

Surface Plasmon Resonance (SPR): Immobilize one of the proteins on a sensor chip and flow the other components over it to measure binding kinetics.

-

Co-immunoprecipitation: If antibodies against the G-protein subunits are available, use them to pull down the complex and detect the presence of this compound (if labeled) or changes in G-protein conformation.

-

Fluorescence Resonance Energy Transfer (FRET): If both the G-protein and this compound can be fluorescently labeled with a FRET pair, binding can be detected by measuring the energy transfer.

-

Conclusion

This compound exerts its phytotoxic effects through a multi-pronged attack on the plant cell. By targeting the heterotrimeric G-protein, it hijacks a central signaling hub, leading to a cascade of detrimental events including a massive oxidative burst and the dysregulation of key defense-related pathways. This ultimately culminates in programmed cell death. A thorough understanding of these molecular mechanisms is crucial for the development of effective strategies to combat the devastating effects of Bipolaris sorokiniana on global food security. Further research focusing on the identification of the specific receptors for this compound and the detailed characterization of the downstream signaling components will provide new avenues for the development of resistant crop varieties and novel disease management strategies.

References

Bipolaroxin's Role in Spot Blotch Disease of Wheat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spot blotch, caused by the fungus Bipolaris sorokiniana, is a devastating disease of wheat, particularly in warmer, humid regions, leading to significant yield losses. A key virulence factor in the pathogenesis of spot blotch is bipolaroxin, a secondary metabolite produced by the fungus. This technical guide provides an in-depth analysis of the role of this compound in spot blotch disease, focusing on its molecular mechanisms of action, the host response it elicits, and the experimental methodologies used to study these interactions. We present quantitative data on the toxin's effects, detailed experimental protocols, and visual representations of the signaling pathways involved to serve as a comprehensive resource for researchers in plant pathology and drug development.

Introduction

Bipolaris sorokiniana (teleomorph: Cochliobolus sativus) is a hemibiotrophic fungal pathogen that causes several diseases in wheat and other cereals, with spot blotch being one of the most significant. The pathogen can infect all parts of the wheat plant, leading to symptoms such as leaf spots, seedling blight, and root rot. Yield losses due to spot blotch can range from 15% to as high as 100% under severe infection conditions.[1]

The pathogenicity of B. sorokiniana is attributed in part to the production of phytotoxins. Among these, this compound has been identified as a crucial virulence factor that induces necrotic lesions on wheat leaves, characteristic of spot blotch symptoms.[2] Understanding the molecular interactions between this compound and the host plant is critical for developing effective disease management strategies, including the design of novel fungicides and the breeding of resistant wheat cultivars.

This guide will delve into the technical aspects of this compound's function, its impact on wheat physiology, and the experimental frameworks used to elucidate its mechanisms.

This compound: A Key Virulence Factor

This compound is a phytotoxin produced by B. sorokiniana that plays a direct role in the development of spot blotch symptoms. It is known to impair membrane integrity and various biochemical pathways within wheat cells.[2] At concentrations greater than 15 ng/mL, this compound can induce the generation of a large amount of reactive oxygen species (ROS) in the cytosol, leading to rapid cell death.[1][2]

Quantitative Effects of this compound

The following table summarizes the known quantitative effects of this compound on wheat. This data is crucial for designing experiments to study the toxin's impact and for screening potential inhibitors.

| Parameter | This compound Concentration | Observed Effect | Wheat Cultivar(s) | Reference |

| Gene Expression | 25 ng/mL | Modulation of key genes in MAPK and phenylpropanoid pathways. | Agra Local (susceptible), Chinese Spring (resistant), Chriya3 (resistant) | [1] |

| Gene Expression | 50 ng/mL | Further significant changes in the expression of defense-related genes. | Agra Local, Chinese Spring, Chriya3 | [1] |

| Gene Expression | 75 ng/mL | Pronounced alterations in gene expression profiles. | Agra Local, Chinese Spring, Chriya3 | [1] |

| Gene Expression | 100 ng/mL | Strongest observed impact on the expression of signaling and defense genes. | Agra Local, Chinese Spring, Chriya3 | [1] |

| Membrane Integrity & ROS Production | >15 ng/mL | Impairment of membrane integrity and significant generation of ROS. | General observation in wheat. | [1][2] |

Molecular Mechanism of Action: Interaction with Host Signaling Pathways

This compound exerts its phytotoxic effects by modulating key signaling pathways within the wheat host. The primary target identified to date is the heterotrimeric G-protein signaling complex.

Interaction with Heterotrimeric G-Proteins

In silico molecular docking and in planta studies have demonstrated that this compound interacts with the Gα and Gβ subunits of the wheat heterotrimeric G-protein.[1][2] This interaction is a critical early event in the toxin's mechanism of action, leading to the modulation of downstream signaling cascades. The binding of this compound to these G-protein subunits likely alters their conformation and signaling activity, initiating a cascade of events that ultimately lead to the observed disease symptoms.[1]

Downstream Signaling: MAPK and Phenylpropanoid Pathways

The interaction of this compound with G-proteins triggers downstream signaling through the Mitogen-Activated Protein Kinase (MAPK) and phenylpropanoid pathways.[1]

-

MAPK Signaling Cascade: The MAPK cascade is a crucial pathway in plant defense responses. This compound has been shown to modulate the expression of key genes within this pathway.[1] This interference with MAPK signaling likely disrupts the plant's ability to mount an effective defense against the pathogen, contributing to disease progression.

-

Phenylpropanoid Pathway: This pathway is responsible for the synthesis of a wide range of secondary metabolites, including lignin and phenolic compounds, which are essential for plant defense. This compound infiltration leads to changes in the expression of genes involved in the phenylpropanoid pathway, affecting the production of these defense compounds.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway initiated by this compound in wheat.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in spot blotch disease.

Toxin Extraction and Quantification

Objective: To extract and quantify this compound from B. sorokiniana cultures.

Protocol:

-

Fungal Culture: Grow B. sorokiniana in a suitable liquid medium (e.g., Fries modified medium) for 2-3 weeks at 25 ± 2°C.

-

Filtrate Collection: Separate the fungal mycelia from the culture medium by filtration.

-

Extraction: Extract the culture filtrate with a nonpolar solvent such as ethyl acetate.

-

Concentration: Evaporate the solvent under reduced pressure to obtain a crude toxin extract.

-

Purification: Purify the crude extract using techniques like thin-layer chromatography (TLC) or column chromatography.

-

Quantification: Quantify the purified this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., methanol:water gradient), using a this compound standard for calibration.

In Vitro Bioassay on Wheat Leaves

Objective: To assess the phytotoxic effect of this compound on wheat leaves.

Protocol:

-

Plant Material: Use healthy, detached leaves from a susceptible wheat cultivar.

-

Toxin Application: Apply different concentrations of purified this compound (e.g., 25, 50, 75, 100 ng/mL) to the leaves using a leaf infiltration method. A control group should be treated with the solvent used to dissolve the toxin.

-

Incubation: Place the treated leaves in a humid chamber under controlled light and temperature conditions.

-

Symptom Observation: Observe and record the development of necrotic lesions on the leaves over several days. The size and severity of the lesions can be quantified.

Gene Expression Analysis by qPCR

Objective: To quantify the expression of wheat defense-related genes in response to this compound treatment.

Protocol:

-

RNA Extraction: Treat wheat seedlings with this compound as described in the bioassay. At specific time points, harvest the leaf tissue and extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative PCR using SYBR Green chemistry on a real-time PCR system. Use gene-specific primers for target defense genes (e.g., from the MAPK and phenylpropanoid pathways) and a reference gene (e.g., actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Primer Sequences for Key Wheat Defense-Related Genes:

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| MAPK | (Sequence not available in search results) | (Sequence not available in search results) |

| PAL | (Sequence not available in search results) | (Sequence not available in search results) |

| Actin (Reference) | (Sequence not available in search results) | (Sequence not available in search results) |

(Note: Specific primer sequences would need to be designed or obtained from relevant literature for the target genes of interest.)

Molecular Docking of this compound with G-Proteins

Objective: To predict the binding mode of this compound with the wheat G-protein subunits.

Protocol:

-

Protein and Ligand Preparation: Obtain the 3D structure of the wheat G-protein subunits (or a homology model) and the 3D structure of this compound.

-

Docking Software: Use a molecular docking program such as AutoDock.

-

Grid Box Definition: Define a grid box that encompasses the putative binding site on the G-protein subunit. For the G-alpha subunit, the binding cavity is formed by the helical and Ras domains.

-

Docking Simulation: Perform the docking simulation using a suitable algorithm (e.g., Lamarckian genetic algorithm in AutoDock).

-

Analysis of Results: Analyze the docking poses based on their binding energy and interactions with the protein residues. Visualize the best-ranked pose to identify key interacting amino acids.

Experimental Workflow Diagram

The following diagram outlines the general workflow for studying the effects of this compound.

Implications for Drug Development and Crop Improvement

A thorough understanding of this compound's role in spot blotch disease opens up several avenues for the development of novel control strategies:

-

Targeted Fungicide Development: The interaction between this compound and the wheat G-protein presents a specific target for the development of fungicides. Inhibitors that block this interaction could prevent the initiation of the downstream signaling cascade that leads to cell death and disease symptoms.

-

Breeding for Resistance: Identifying wheat cultivars with G-protein subunits that have a lower affinity for this compound could be a key strategy in breeding for resistance to spot blotch. Molecular markers associated with these resistance traits can be used to accelerate breeding programs.

-

High-Throughput Screening: The experimental protocols outlined in this guide can be adapted for high-throughput screening of chemical libraries to identify compounds that inhibit this compound's activity or protect wheat cells from its toxic effects.

Conclusion

This compound is a critical virulence factor in the spot blotch disease of wheat, acting through the modulation of host signaling pathways, primarily the heterotrimeric G-protein and downstream MAPK and phenylpropanoid cascades. The technical information and methodologies presented in this guide provide a robust framework for researchers to further investigate the intricate host-pathogen interactions and to develop innovative solutions for the management of this economically important disease. Future research should focus on further elucidating the specific components of the signaling pathways affected by this compound and on identifying additional host factors that contribute to susceptibility or resistance.

References

- 1. Novel Insights into Understanding the Molecular Dialogues between this compound and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HADDOCK2.4 shape-restrained protein-small molecule tutorial – Bonvin Lab [bonvinlab.org]

Eremophilane Sesquiterpenes from Bipolaris Species: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal genus Bipolaris is a rich source of diverse secondary metabolites, including a variety of sesquiterpenoids.[1] Among these, eremophilane-type sesquiterpenes are of significant interest due to their unique chemical structures and potent biological activities. This technical guide provides an in-depth overview of the eremophilane sesquiterpenes produced by Bipolaris species, with a focus on their isolation, characterization, biological activities, and biosynthetic pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Bipolaris species are well-known plant pathogens, causing diseases such as leaf spot, root rot, and blight in a wide range of host plants, including important crops like wheat, barley, and rice.[2][3] In the course of their interaction with host plants, these fungi produce a variety of phytotoxic compounds, which include several classes of sesquiterpenoids.[4] While many studies have focused on other sesquiterpenoid skeletons produced by Bipolaris, such as sativene-type and helminthosporol-related compounds, this guide will specifically detail the eremophilane class of sesquiterpenes from this genus.[5][6]

Eremophilane Sesquiterpenes from Bipolaris cynodontis

The most well-documented eremophilane sesquiterpenes from a Bipolaris species are bipolaroxin and dihydrothis compound, isolated from Bipolaris cynodontis, a pathogen of Bermuda grass.[7][8][9] These compounds are highly oxygenated members of the eremophilane family and have demonstrated selective phytotoxicity.[8]

Chemical Structures

The structures of this compound and dihydrothis compound have been elucidated through chemical, spectral, and X-ray diffraction studies.[7][8]

| Compound Name | Molecular Formula | Structure |

| This compound | C15H16O4 | [Image of this compound structure] |

| Dihydrothis compound | C15H18O4 | [Image of Dihydrothis compound structure] |

Biological Activity: Phytotoxicity

This compound exhibits selective phytotoxicity, affecting some plant species while having no effect on others.[8] This host selectivity is a notable characteristic for a phytotoxin from a weed pathogen.[8] Dihydrothis compound is a related metabolite, the reduced form of this compound.[7]

Table 1: Phytotoxicity of this compound

| Plant Species | Effect | Reference |

| Bermuda grass (Cynodon dactylon) | Susceptible | [8] |

| Various other plant species | Variable (some susceptible, some not) | [8] |

Further quantitative data on the phytotoxicity of this compound and dihydrothis compound against a wider range of plant species is an area for future research.

Other Sesquiterpenoids from Bipolaris Species

While this compound and dihydrothis compound are the primary eremophilane-type sesquiterpenes identified from Bipolaris, other species, such as Bipolaris sorokiniana, are prolific producers of other classes of sesquiterpenoids. These include helminthosporal acid and helminthosporol, which have also demonstrated significant phytotoxic and other biological activities.[6][10]

Table 2: Bioactivity of Sesquiterpenoids from Bipolaris sorokiniana

| Compound | Bioactivity | IC50/LD50 | Target Organism | Reference |

| Helminthosporal acid | Antifungal | MIC < 250 ppm | Cladosporium cladosporioides | [11] |

| Phytotoxicity (hypocotyl growth inhibition) | IC50 = 45.5 ppm | Lettuce (Lactuca sativa) | [10] | |

| Phytotoxicity (radicle growth inhibition) | IC50 = 31.6 ppm | Lettuce (Lactuca sativa) | [10] | |

| Toxicity | LD50 = 27.1 ppm | Brine shrimp (Artemia salina) | [10] | |

| Helminthosporol | Phytotoxicity (hypocotyl growth inhibition) | IC50 = 28.6 ppm | Lettuce (Lactuca sativa) | [10] |

| Phytotoxicity (radicle growth inhibition) | IC50 = 20.6 ppm | Lettuce (Lactuca sativa) | [10] | |

| Toxicity | LD50 = 28.3 ppm | Brine shrimp (Artemia salina) | [10] |

Experimental Protocols

Fungal Fermentation for Sesquiterpene Production

The production of eremophilane sesquiterpenes can be achieved through submerged fermentation of the Bipolaris species. The following is a general protocol synthesized from methodologies for secondary metabolite production from fungi.

-

Strain and Culture Maintenance: Obtain a pure culture of Bipolaris cynodontis (for this compound) or other desired Bipolaris species. Maintain the culture on a suitable solid medium such as Potato Dextrose Agar (PDA).

-

Inoculum Preparation: Inoculate a liquid medium, such as Potato Dextrose Broth (PDB), with mycelial plugs from the PDA plate. Incubate at approximately 25-28°C with shaking for several days to generate a sufficient biomass for inoculation of the production culture.

-

Production Culture: Inoculate a larger volume of a suitable production medium with the seed culture. A variety of liquid media can be used, and media composition can be optimized to enhance the production of the desired sesquiterpenes. Fermentation is typically carried out for several weeks at 25-28°C with agitation.

Caption: General workflow for fungal fermentation and extraction.

Extraction and Isolation of Eremophilane Sesquiterpenes

The following is a generalized protocol for the extraction and isolation of sesquiterpenes from fungal cultures.

-

Extraction: After the fermentation period, separate the mycelium from the culture broth by filtration. The culture broth can be extracted with an organic solvent such as ethyl acetate. The mycelium can also be extracted separately with a suitable solvent.

-

Crude Extract Preparation: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Chromatographic Purification: The crude extract is then subjected to a series of chromatographic techniques to isolate the target compounds.

-

Column Chromatography: A preliminary separation can be achieved using column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative or semi-preparative HPLC, often using a C18 column and a suitable mobile phase (e.g., methanol-water or acetonitrile-water).

-

Structure Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed chemical structure, including the carbon skeleton and the position of functional groups.

-

X-ray Crystallography: If a suitable crystal of the compound can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Phytotoxicity Bioassay

The phytotoxic activity of the isolated compounds can be assessed using a seed germination and seedling growth assay.

-

Test Species: Lettuce (Lactuca sativa) is a commonly used indicator species due to its sensitivity and rapid germination.

-

Assay Setup:

-

Prepare solutions of the test compounds at various concentrations in a suitable solvent (e.g., methanol or DMSO), with a final solvent concentration that is non-toxic to the seeds.

-

Place a filter paper in a Petri dish and moisten it with a known volume of the test solution or a solvent control.

-

Place a defined number of seeds (e.g., 20-30) on the filter paper.

-

-

Incubation: Incubate the Petri dishes in a controlled environment (e.g., 25°C with a photoperiod) for a set period (e.g., 3-7 days).

-

Data Collection and Analysis:

-

Measure the germination rate (percentage of germinated seeds).

-

Measure the radicle (root) and hypocotyl (shoot) length of the germinated seedlings.

-

Calculate the percentage of inhibition compared to the solvent control.

-

Determine the IC50 (the concentration that causes 50% inhibition) for each parameter.

-

Caption: Workflow for a typical phytotoxicity bioassay.

Biosynthesis of Eremophilane Sesquiterpenes

The biosynthesis of all sesquiterpenes, including eremophilanes, begins with the precursor molecule farnesyl pyrophosphate (FPP). FPP is formed through the mevalonate pathway. The formation of the eremophilane skeleton involves a series of cyclizations and rearrangements catalyzed by a sesquiterpene synthase (STS).

The proposed biosynthetic pathway for the eremophilane skeleton from FPP involves an initial cyclization to form a germacrene intermediate, followed by a 1,2-hydride shift and a second cyclization. Subsequent rearrangements and oxidations would then lead to the diverse array of eremophilane structures.

Caption: Proposed biosynthetic pathway of eremophilane sesquiterpenes.

Conclusion

The eremophilane sesquiterpenes produced by Bipolaris species, such as this compound and dihydrothis compound, represent a class of natural products with interesting biological activities. This technical guide has provided an overview of their chemistry, bioactivity, and methods for their study. Further research into the eremophilane and other sesquiterpenoids from the diverse genus Bipolaris holds significant potential for the discovery of new lead compounds for applications in agriculture and medicine. The detailed protocols and data presented herein are intended to facilitate these future research endeavors.

References

- 1. Phytotoxic Secondary Metabolites from Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Phytotoxic Secondary Metabolites from Fungi | Semantic Scholar [semanticscholar.org]

- 3. Novel Insights into Understanding the Molecular Dialogues between this compound and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]

- 5. Eremophilane-type sesquiterpenes from fungi and their medicinal potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Frontiers | Eremophilane-Type Sesquiterpenoids From the Endophytic Fungus Rhizopycnis vagum and Their Antibacterial, Cytotoxic, and Phytotoxic Activities [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

Phytotoxic effects of Bipolaroxin on different plant species

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bipolaroxin is a sesquiterpenoid phytotoxin belonging to the eremophilane family, primarily produced by fungal pathogens of the Bipolaris genus, notably Bipolaris sorokiniana (teleomorph Cochliobolus sativus), the causal agent of spot blotch disease in wheat and other cereals, and Bipolaris cynodontis. The toxin is a significant virulence factor, contributing to the development of necrotic and chlorotic lesions on susceptible plant tissues. This technical guide provides an in-depth overview of the phytotoxic effects of this compound on various plant species, detailing its mode of action, summarizing quantitative toxicity data, and providing comprehensive experimental protocols for its study.

Data Presentation: Phytotoxicity of this compound on Various Plant Species

This compound exhibits selective phytotoxicity, affecting a range of monocotyledonous and dicotyledonous plants. The following tables summarize the available quantitative data on its effects.

Table 1: Phytotoxicity of this compound from Bipolaris sorokiniana on Cereal Crops.

| Plant Species | Common Name | Concentration | Observed Effect | Reference |

| Triticum aestivum | Wheat | >15 ng/mL | Impaired membrane integrity, ROS generation, cell death | [1] |

| Triticum aestivum | Wheat | 25 - 100 ng/mL | Blightening of leaves in susceptible cultivars | [1] |

| Hordeum vulgare | Barley | 30 ng/mL | Necrotic lesions | |

| Zea mays | Maize | 30 ng/mL | Necrotic lesions | |

| Sorghum bicolor | Sorghum | 30 ng/mL | Necrotic lesions | |

| Avena sativa | Oat | 30 ng/mL | Necrotic lesions |

Table 2: Host Selectivity of this compound from Bipolaris cynodontis.

| Plant Species | Common Name | Concentration (mM) | Result |

| Susceptible Species | |||

| Cynodon dactylon | Bermuda grass | 0.038 | Symptoms observed |

| Sorghum halepense | Johnson grass | 0.038 | Symptoms observed |

| Eleusine indica | Goosegrass | 3.8 | Symptoms observed |

| Avena fatua | Wild oats | 3.8 | Symptoms observed |

| Lactuca sativa | Lettuce | 3.8 | Symptoms observed |

| Cucumis sativus | Cucumber | 3.8 | Symptoms observed |

| Phaseolus vulgaris | Bean | 3.8 | Symptoms observed |

| Pisum sativum | Pea | 3.8 | Symptoms observed |

| Glycine max | Soybean | 3.8 | Symptoms observed |

| ... (37 species total) | 3.8 | Symptoms observed | |

| Insensitive Species | |||

| Triticum aestivum | Wheat | 0.38 | No symptoms |

| Hordeum vulgare | Barley | 0.38 | No symptoms |

| Gossypium hirsutum | Cotton | 0.38 | No symptoms |

| Zea mays | Corn | 0.38 | No symptoms |

| Saccharum officinarum | Sugarcane | 3.8 | No symptoms |

| ... (8 species total) | 3.8 | No symptoms |

Mechanism of Action and Signaling Pathways

This compound's phytotoxicity is initiated at the plant cell membrane. It interacts with heterotrimeric G-proteins, which are crucial signal transducers in eukaryotes. This interaction disrupts downstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and phenylpropanoid pathways, leading to a cascade of cellular events culminating in cell death.[1]

Signaling Pathway Diagram

References

Molecular Targets of Bipolaroxin in Susceptible Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract